2-(4-Acetamidophenyl)-N-hydroxyacetamide
Description
Contextualization within the Class of Hydroxamic Acids
2-(4-Acetamidophenyl)-N-hydroxyacetamide is classified as a hydroxamic acid, a family of organic compounds characterized by the functional group R-CO-N(R')OH. This functional group imparts a number of key chemical and biological properties to the molecules that contain it.
Hydroxamic acids are weak organic acids that exist in tautomeric forms: a keto form, which is more stable in acidic conditions, and an iminol form that is favored in basic conditions. A primary characteristic of hydroxamic acids is their potent ability to chelate metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺). This is due to the two oxygen atoms in the hydroxamic acid moiety, which can form a stable five-membered ring with a metal ion. This chelating ability is central to their primary mechanism of biological action, which is the inhibition of metalloenzymes.
Many enzymes critical to biological processes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), contain a zinc ion in their active site. By binding to this zinc ion, hydroxamic acid-containing molecules can block the enzyme's activity. This has led to the development of several hydroxamic acid-based drugs, including Vorinostat, Belinostat (B1667918), and Panobinostat, which are HDAC inhibitors used in cancer therapy.
Table 1: General Properties of Hydroxamic Acids
| Property | Description |
|---|---|
| Functional Group | R-CO-N(R')OH |
| Acidity | Weakly acidic, with pKa values typically ranging from 8 to 9. |
| Key Chemical Feature | Strong metal ion chelation (e.g., Zn²⁺, Fe³⁺). |
| Primary Biological Role | Inhibition of metalloenzymes. |
| Therapeutic Applications | Anticancer, anti-inflammatory, and antimicrobial agents. |
Overview of N-Hydroxyacetamide Derivatives in Medicinal Chemistry
The N-hydroxyacetamide group is a key pharmacophore in a multitude of compounds designed for therapeutic purposes. Derivatives of N-hydroxyacetamide are widely investigated in medicinal chemistry due to their ability to act as potent inhibitors of various enzymes. The N-hydroxyacetamide moiety serves as an effective zinc-binding group, which is crucial for the inhibition of zinc-dependent enzymes.
In the context of drug design, N-hydroxyacetamide derivatives have been synthesized and evaluated for a range of biological activities, including as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. The N-hydroxyacetamide group in these inhibitors mimics the substrate of the enzyme and chelates the zinc ion in the active site, leading to the inhibition of its deacetylase activity.
Furthermore, N-hydroxy-substituted 2-aryl acetamide (B32628) analogs have been identified as a novel class of HIV-1 integrase inhibitors. nih.gov The design of these molecules is based on the structural requirements of the enzyme's active site, where the N-hydroxyacetamide group can interact with key amino acid residues. nih.gov Research in this area focuses on modifying the aryl group and the acetamide linker to optimize the potency and selectivity of these inhibitors. wikipedia.org
Historical and Current Research Trajectories for this compound and its Analogs
Direct research on this compound is not extensively documented in publicly available literature. However, the research trajectories of its structural analogs provide insight into its potential applications and areas of investigation. The core structure combines a phenylacetamide moiety with a hydroxamic acid, a common feature in many biologically active compounds.
Research into analogs has primarily focused on their potential as anticancer agents, particularly as HDAC inhibitors. For instance, Belinostat and Panobinostat are structurally related compounds that feature an N-hydroxycinnamamide core. nih.govgoogle.com The synthesis and modification of these molecules aim to enhance their selectivity for specific HDAC isoforms and improve their pharmacokinetic properties. nih.govnih.gov The synthetic routes to these complex molecules are often multi-step processes involving the formation of the core structure followed by the introduction of the hydroxamic acid group. medkoo.comresearchgate.netgoogle.com
Analogs of this compound have also been explored for other therapeutic applications. For example, various acetamide derivatives have been synthesized and tested for their antioxidant and anti-inflammatory activities. nih.gov Studies have shown that modifications to the phenyl ring of the acetamide moiety can significantly influence these biological properties. nih.govresearchgate.net Furthermore, N-hydroxy-2-arylisoindoline-4-carboxamides, which share the N-hydroxy-amide feature, have been identified as potent and selective inhibitors of HDAC11, suggesting a role in oncology and inflammatory diseases. nih.gov
The synthesis of N-(4-hydroxyphenyl)acetamide (paracetamol) and its derivatives is a well-established area of research, with various methods developed for their production. google.commdpi.com While distinct from the subject compound, the extensive research on these related molecules provides a foundation for the potential synthesis and exploration of this compound and its analogs in the future.
Table 2: Examples of Biologically Active Hydroxamic Acid Analogs
| Compound | Core Structure | Primary Target | Therapeutic Area |
|---|---|---|---|
| Vorinostat | N-hydroxyoctanediamide | Histone Deacetylases (HDACs) | Oncology |
| Belinostat | N-hydroxycinnamamide | Histone Deacetylases (HDACs) | Oncology |
| Panobinostat | N-hydroxycinnamamide | Histone Deacetylases (HDACs) | Oncology |
| N-hydroxy-2-aryl acetamide analogs | N-hydroxy-2-aryl acetamide | HIV-1 Integrase | Antiviral |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(4-acetamidophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)11-9-4-2-8(3-5-9)6-10(14)12-15/h2-5,15H,6H2,1H3,(H,11,13)(H,12,14) |
InChI Key |
FGDRCFYUWICTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NO |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of 2 4 Acetamidophenyl N Hydroxyacetamide
Established Synthetic Pathways for N-Hydroxyacetamide Formation
The formation of the N-hydroxyacetamide moiety, the core functional group of the target compound, can be achieved through several established synthetic routes starting from various precursors. These methods are broadly categorized based on the starting material.
Synthesis from Carboxylic Acid Precursors
A prevalent and versatile method for synthesizing hydroxamic acids involves the activation of carboxylic acids followed by a reaction with hydroxylamine (B1172632) or its salts. wordpress.comtandfonline.com This pathway requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by hydroxylamine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). tandfonline.com
Other effective activating agents include ethyl chloroformate, which forms a mixed anhydride intermediate, and N,N'-carbonyldiimidazole (CDI), which creates a highly reactive acylimidazole. nih.goveurjchem.com These activated intermediates readily react with hydroxylamine to yield the desired hydroxamic acid. tandfonline.comnih.gov
Table 1: Common Reagents for Hydroxamic Acid Synthesis from Carboxylic Acids
| Activating Agent | Typical Reaction Conditions | Key Features |
|---|---|---|
| EDC/HOBt | Organic solvent (e.g., DMF, DCM), Room Temperature | Widely used in peptide chemistry, good yields. |
| DCC | Organic solvent (e.g., THF, DCM) | Forms a urea (B33335) byproduct that can be filtered off. |
| Ethyl Chloroformate | Base (e.g., N-methylmorpholine), Anhydrous conditions | Forms a mixed anhydride intermediate. eurjchem.com |
| N,N'-Carbonyldiimidazole (CDI) | Anhydrous THF, Room Temperature | Operationally simple, high purity of products. tandfonline.com |
Synthesis from Amide and Acyl Chloride Intermediates
The reaction between an acyl chloride and hydroxylamine is a direct and often high-yielding route to hydroxamic acids. wikipedia.orgresearchgate.net This method typically involves dissolving the acyl chloride in a suitable solvent and adding hydroxylamine hydrochloride in the presence of a base, such as sodium bicarbonate or a tertiary amine, to neutralize the hydrochloric acid formed during the reaction. researchgate.net The high reactivity of acyl chlorides makes this a rapid conversion, often proceeding to completion at room temperature. researchgate.net
While less direct, amides can also serve as precursors. Certain enzymatic methods, employing amidase enzymes, can facilitate the conversion of amides to hydroxamic acids through acyl transfer, offering a green and often enantioselective alternative. nih.gov
Aldehyde-Based Synthetic Routes
Aldehydes can be converted to hydroxamic acids through several pathways. One notable method is the Angeli-Rimini reaction, where an aldehyde reacts with an N-arylsulfonylhydroxylamine, like N-hydroxybenzenesulfonamide, in the presence of a base to yield a hydroxamic acid. wordpress.comwikipedia.org
More contemporary methods include photo-organocatalytic approaches. For instance, a one-pot synthesis has been developed where aldehydes undergo a visible-light-mediated hydroacylation, followed by the addition of hydroxylamine hydrochloride, to produce a range of hydroxamic acids in high yields. nih.govresearchgate.net This approach avoids the need for metal catalysts and often proceeds under mild conditions. nih.gov
Targeted Synthesis of 2-(4-Acetamidophenyl)-N-hydroxyacetamide
The targeted synthesis of this compound logically begins with the commercially available precursor, 2-(4-acetamidophenyl)acetic acid. A highly plausible and efficient synthetic route would proceed via an acyl chloride intermediate, leveraging the methods described previously.
The synthesis can be outlined in two primary steps:
Formation of the Acyl Chloride: 2-(4-acetamidophenyl)acetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, typically in an anhydrous aprotic solvent like dichloromethane (DCM) or toluene. This reaction converts the carboxylic acid into the more reactive 2-(4-acetamidophenyl)acetyl chloride.
Reaction with Hydroxylamine: The resulting acyl chloride is then reacted in situ or after isolation with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a suitable base (e.g., sodium bicarbonate, triethylamine, or pyridine) to neutralize the HCl byproduct. researchgate.net This nucleophilic substitution reaction yields the final product, this compound.
This pathway is advantageous due to the high reactivity of the acyl chloride intermediate, which typically leads to high conversion rates and good yields under relatively mild conditions.
Green Chemistry Approaches in Hydroxamic Acid Synthesis
In line with the principles of sustainable chemistry, several "green" methods for hydroxamic acid synthesis have been developed to minimize hazardous waste and improve energy efficiency. nih.goviipseries.org
A primary focus has been on biocatalysis. Enzyme-mediated synthesis using lipases, amidases, or nitrilases offers a significant advantage over traditional chemical routes. nih.govresearchgate.net These enzymatic reactions are typically performed in aqueous media under mild temperature and pH conditions, leading to high product purity and reducing the need for harsh reagents and organic solvents. researchgate.net For example, amidase enzymes can catalyze the direct acyl transfer from amides to hydroxylamine to form hydroxamic acids. nih.gov
Other green strategies include:
Use of Safer Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran.
Catalytic Methods: Employing catalytic reagents instead of stoichiometric ones to reduce waste. The selective hydrogenation of nitroaromatics using platinum catalysts to form N-aryl hydroxylamines is one such example of a catalytic green approach. rsc.org
One-Pot Syntheses: Designing reaction sequences where multiple steps are performed in a single reactor, which minimizes solvent use and waste from intermediate purification steps. nih.gov
Table 2: Comparison of Conventional vs. Green Synthesis Approaches
| Parameter | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Reagents | Often use stoichiometric, hazardous reagents (e.g., thionyl chloride, carbodiimides). | Utilize biocatalysts (enzymes), safer reagents, and catalytic systems. nih.govresearchgate.net |
| Solvents | Commonly employ volatile organic compounds (VOCs) like DCM, THF, DMF. | Preferentially use water, bio-solvents, or solvent-free conditions. nih.gov |
| Conditions | May require anhydrous conditions, heating, or cryogenic temperatures. | Often proceed at ambient temperature and pressure. researchgate.net |
| Byproducts | Can generate significant amounts of inorganic salts and organic waste. | Designed for high atom economy, minimizing waste. iipseries.org |
| Purity | Often requires extensive chromatographic purification. | Can produce highly pure products with minimal workup. researchgate.net |
Strategies for Chemical Derivatization and Analog Generation
Chemical derivatization of this compound is a key strategy for generating analogs with potentially modified properties. Derivatization can be targeted at several positions on the molecule to explore structure-activity relationships. nih.govnih.gov
Key derivatization strategies include:
Modification of the Acetamido Group: The N-acetyl group on the phenyl ring can be replaced with other acyl or sulfonyl groups. This can be achieved by starting the synthesis with different N-acylated or N-sulfonylated 4-aminophenylacetic acid precursors.
Substitution on the Phenyl Ring: Analogs can be created by introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) onto the aromatic ring. This is typically accomplished by using appropriately substituted phenylacetic acid derivatives as starting materials.
Alteration of the Methylene (B1212753) Linker: The methylene (-CH₂-) bridge between the phenyl ring and the hydroxamic acid functional group can be modified. For instance, it could be extended to an ethylene linker or functionalized further, though this would require a more complex multi-step synthesis.
Derivatization of the Hydroxamic Acid Moiety: While maintaining the core hydroxamic acid is often crucial, O-alkylation or O-acylation can produce prodrugs or compounds with different chelating properties. rsc.org These reactions typically involve treating the hydroxamic acid with an alkyl or acyl halide under basic conditions.
The generation of a library of such analogs allows for systematic investigation into how different structural features influence the molecule's chemical and biological characteristics.
Analytical Methodologies for Compound Characterization
The comprehensive characterization of "this compound" is crucial for confirming its identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose. These methodologies provide detailed information about the molecular structure, functional groups, and purity of the compound.
Spectroscopic Methods are fundamental in elucidating the molecular structure of "this compound".
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on the phenyl ring, the methylene protons of the acetamide (B32628) side chain, the methyl protons of the acetyl group, and the exchangeable protons of the amide and hydroxylamine groups. The splitting patterns and chemical shifts of the aromatic protons can confirm the para substitution pattern on the phenyl ring.
¹³C NMR spectroscopy provides information on the number and types of carbon atoms present in the molecule. Characteristic chemical shifts would be observed for the carbonyl carbons of the amide and hydroxamic acid moieties, the aromatic carbons, the methylene carbon, and the methyl carbon.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H and O-H stretching of the amide and hydroxylamine groups, the C=O stretching of the amide and hydroxamic acid groups, and the C-H stretching of the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the molecular formula. Electrospray ionization (ESI) is a common technique used for the analysis of such polar molecules. nih.gov
Interactive Data Table: Expected Spectroscopic Data for this compound
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm), a singlet for the acetyl methyl protons (approx. 2.0-2.2 ppm), a singlet for the methylene protons (approx. 4.0-4.5 ppm), and broad singlets for the NH and OH protons. | Confirms the presence of the substituted phenyl ring, acetyl group, methylene bridge, and amide/hydroxylamine protons. |
| ¹³C NMR | Signals for carbonyl carbons (approx. 165-175 ppm), aromatic carbons (approx. 110-140 ppm), methylene carbon (approx. 40-50 ppm), and methyl carbon (approx. 20-25 ppm). | Provides a carbon map of the molecule, confirming the presence of all carbon atoms in their expected chemical environments. |
| IR | Broad bands around 3200-3400 cm⁻¹ (N-H, O-H stretch), sharp peaks around 1650-1700 cm⁻¹ (C=O stretch), and bands in the 1500-1600 cm⁻¹ region (aromatic C=C stretch). | Identifies key functional groups: amides, hydroxylamine, and the aromatic ring. |
| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound. | Confirms the molecular weight and provides information for elemental composition analysis through HRMS. |
Chromatographic Methods are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis and derivatization reactions.
High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.gov A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. Detection is typically carried out using a UV detector, as the phenyl ring and carbonyl groups are chromophoric. nih.gov
Thin-Layer Chromatography (TLC) : TLC is a simple and rapid technique used for monitoring reactions and for preliminary purity checks. A suitable stationary phase would be silica gel, and the mobile phase would be a mixture of polar and non-polar organic solvents. The spots can be visualized under UV light. nih.gov
Interactive Data Table: Typical Chromatographic Conditions for Analysis
| Technique | Stationary Phase | Mobile Phase (Example) | Detection | Application |
| HPLC | C18 silica gel | Water:Acetonitrile gradient | UV (e.g., at 254 nm) | Purity assessment, quantification, reaction monitoring. nih.gov |
| TLC | Silica gel 60 F₂₅₄ | Ethyl acetate (B1210297):Hexane (e.g., 1:1 v/v) | UV (254 nm) | Rapid reaction monitoring, preliminary purity check. nih.gov |
The combination of these analytical methodologies provides a robust framework for the comprehensive characterization of "this compound," ensuring its structural identity and purity are unequivocally established.
Structure Activity Relationship Sar and Ligand Design for 2 4 Acetamidophenyl N Hydroxyacetamide Analogs
Importance of the N-Hydroxyacetamide Functional Group
The N-hydroxyacetamide group is a critical component for the biological activity of 2-(4-acetamidophenyl)-N-hydroxyacetamide and related HDAC inhibitors. Its primary role is to act as a potent chelator of the zinc ion (Zn²⁺) located within the catalytic active site of HDAC enzymes. nih.govnih.gov This interaction is fundamental to inhibiting the deacetylase activity of the enzyme.
The hydroxamic acid moiety of the N-hydroxyacetamide group typically coordinates with the zinc ion in a bidentate fashion, where both the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid bind to the zinc ion. chemrxiv.org This strong chelation effectively blocks the active site, preventing the natural substrate, acetylated lysine (B10760008) residues of histones and other proteins, from accessing the catalytic machinery. The inhibition of HDACs leads to the hyperacetylation of histones, which in turn results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis. nih.govresearchgate.net
Influence of Aromatic and Amide Substitutions on Biological Activity
The aromatic ring and the amide substituent of this compound play a crucial role in modulating the compound's biological activity, including its potency and selectivity for different HDAC isoforms.
Aromatic Substitutions:
The phenyl ring of this compound serves as a linker and a key part of the "cap" group that interacts with the rim of the HDAC active site. Modifications to this ring can significantly impact inhibitory activity. For instance, studies on analogous phenylhydroxamates have shown that the substitution pattern on the aromatic ring can influence potency.
Fluorination of the phenyl ring has been investigated to modulate activity. In a series of fluorophenylhydroxamates, it was found that meta-difluorophenylhydroxamate exhibited potent inhibitory activity against human HDAC6, while ortho-fluorination tended to decrease potency. nih.govnih.gov The crystal structures of these inhibitors complexed with HDAC6 revealed that the fluoroaromatic ring binds in a specific aromatic crevice. nih.govnih.gov This highlights that the position and number of substituents on the aromatic ring are critical for optimal interaction with the enzyme's active site.
The following table summarizes the inhibitory potency of various fluorinated phenylhydroxamates against human HDAC6, demonstrating the impact of substitution patterns.
| Compound | Substitution Pattern | IC50 (nM) against human HDAC6 |
| Phenylhydroxamate | Unsubstituted | 120 |
| 1 | ortho-fluoro | >30,000 |
| 2 | meta-fluoro | 160 |
| 3 | para-fluoro | 230 |
| 5 | 3,5-difluoro (meta) | 121 |
Data sourced from studies on fluorophenylhydroxamates. nih.govnih.gov
Amide Substitutions:
The acetamido group (-NHCOCH₃) at the 4-position of the phenyl ring is a key recognition element. Modifications to this amide group can affect how the inhibitor interacts with the surface of the HDAC enzyme, thereby influencing both potency and isoform selectivity.
In broader studies of HDAC inhibitors, the "cap" group, which includes the acetamido-phenyl moiety, is known to interact with amino acid residues at the entrance of the active site tunnel. The nature of this interaction can determine the inhibitor's selectivity for different HDAC isoforms. For example, bulkier or more rigid cap groups can confer selectivity for HDAC isoforms with wider active site entrances, such as HDAC6. nih.gov
Rational Design Principles for Enhanced Potency and Selectivity
The rational design of analogs of this compound aims to enhance potency against target HDACs while improving selectivity over other isoforms to minimize off-target effects. Key principles guide this process:
Optimizing the Zinc-Binding Group (ZBG): While the N-hydroxyacetamide group is a highly effective ZBG, alternative chelating groups are sometimes explored to fine-tune binding affinity and improve pharmacokinetic profiles. The goal is to maintain strong coordination with the active site zinc ion. nih.gov
Modifying the "Cap" Group: The surface-exposed "cap" group is a major determinant of isoform selectivity. Rational design often focuses on modifying this part of the molecule to exploit differences in the amino acid residues at the rim of the active site of various HDAC isoforms. For example, designing inhibitors with bulky cap groups is a strategy to achieve selectivity for HDAC6, which has a wider active site entrance compared to class I HDACs. nih.gov The design of belinostat (B1667918) analogs, which feature an N-hydroxycinnamamide scaffold, demonstrates how modifications to the terminal aromatic ring (the cap group) can significantly alter potency. nih.gov
Linker Optimization: The linker connects the ZBG and the cap group. Its length, rigidity, and composition are crucial for correctly positioning the ZBG within the active site and the cap group at the surface. The phenylacetamide structure in the parent compound serves this linker function. Introducing different linkers, such as those incorporating pyrrole (B145914) or other heterocyclic systems, has been explored in other hydroxamic acid-based HDAC inhibitors to improve activity. researchgate.net
Structure-Based Design: The availability of crystal structures of HDACs complexed with inhibitors allows for a detailed understanding of the key interactions at the molecular level. nih.gov This information is invaluable for the rational design of new inhibitors with improved affinity and selectivity. For example, docking studies can predict how a designed analog will bind to the active site, guiding the synthesis of the most promising candidates. nih.govciteab.com
The development of selective HDAC8 inhibitors has been achieved by designing "linkerless" hydroxamic acids that exploit a unique sub-pocket in the HDAC8 active site, demonstrating a departure from the canonical ZBG-linker-cap structure. psu.edu This highlights the potential for innovative design strategies that move beyond simple analoging.
By systematically applying these principles, researchers can develop new analogs of this compound with enhanced therapeutic potential.
Preclinical Investigations of 2 4 Acetamidophenyl N Hydroxyacetamide and N Hydroxyacetamide Derivatives
Anticancer and Antiproliferative Activities (In Vitro Models)
N-hydroxyacetamide derivatives have been the subject of extensive research to evaluate their potential as anticancer and antiproliferative agents. Various derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.
Phenoxyacetamide derivatives, for instance, have shown promise as potent inducers of apoptosis in cancer cells. In a study involving new semi-synthetic phenoxy acetamide (B32628) derivatives, two compounds exhibited notable cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.gov One of these derivatives, N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide, was particularly effective against the HepG2 cell line, with a half-maximal inhibitory concentration (IC50) of 1.43 μM. nih.gov This was found to be more potent than the reference drug, 5-Fluorouracil. nih.gov Another derivative, N-(3-hydrazineyl-3-oxopropyl)-2-(2,4,5-trichlorophenoxy) acetamide, also showed activity against the HepG2 cell line with an IC50 of 6.52 μM. nih.gov
Furthermore, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been identified as potential anticancer agents, especially against prostate carcinoma (PC3) cells. nih.gov Within this series, compounds featuring a nitro moiety displayed greater cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov Specifically, two derivatives demonstrated significant activity against the PC3 cell line with IC50 values of 52 μM and 80 μM. nih.gov One derivative with a p-nitro substituent was the most active against the MCF-7 cell line, with an IC50 of 100 μM. nih.gov
The antiproliferative activity of N-acylhydrazone derivatives has also been investigated in hepatocellular carcinoma cells. These compounds were found to effectively reduce the viability of HepG2 and Hep3B cells. nih.gov Additionally, a novel compound, 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na, extracted from figs, has been shown to be a novel cytotoxic and apoptosis inducer in SKOV-3 and AMJ-13 cancer cell lines. researchgate.net
Other research has focused on quinoxaline (B1680401) derivatives bearing an oxirane ring, which have shown antiproliferative properties against neuroblastoma cell lines SK-N-SH and IMR-32. nih.gov Certain compounds from this series exhibited good antiproliferative activity, with IC50 values ranging from 2.49 μM to 26.9 μM against SK-N-SH cells and from 3.96 μM to 22.69 μM against IMR-32 cells. nih.gov
Table 1: In Vitro Anticancer and Antiproliferative Activity of N-Hydroxyacetamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide | HepG2 (Liver) | 1.43 | nih.gov |
| N-(3-hydrazineyl-3-oxopropyl)-2-(2,4,5-trichlorophenoxy) acetamide | HepG2 (Liver) | 6.52 | nih.gov |
| N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide | MCF-7 (Breast) | 7.43 | nih.gov |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative | PC3 (Prostate) | 52 | nih.gov |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | 80 | nih.gov |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | nih.gov |
| Quinoxaline derivative with nitrofuran substituent (11a) | SK-N-SH (Neuroblastoma) | 2.49 ± 1.33 | nih.gov |
| Quinoxaline derivative with nitrofuran substituent (11a) | IMR-32 (Neuroblastoma) | 3.96 ± 2.03 | nih.gov |
| Quinoxaline derivative with nitrofuran substituent (11b) | SK-N-SH (Neuroblastoma) | 5.3 ± 2.12 | nih.gov |
| Quinoxaline derivative with nitrofuran substituent (11b) | IMR-32 (Neuroblastoma) | 7.12 ± 1.59 | nih.gov |
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antimalarial, Antitubercular)
The antimicrobial potential of N-hydroxyacetamide derivatives has been explored, revealing a broad spectrum of activity against various pathogens. Hydroxamic acids, in general, have demonstrated both mutagenic and antibacterial properties, which are believed to be linked to the hydroxamic acid function and its interaction with DNA. nih.gov
Azo complexes derived from N-(4-hydroxyphenyl)acetamide have been synthesized and screened for their biological activity against bacteria such as K. pneumoniae, Proteus spp., and Ps. aeruginosa. researchgate.net Similarly, copper(II) complexes of 2-(2-(ethylcarbamothioyl)hydrazinyl)-2-oxo-N-phenylacetamide have been prepared and screened against the bacteria Staphylococcus aureus and Escherichia coli, as well as the fungi Candida albicans and Aspergillus flavus. nih.gov
Derivatives of 2-mercaptobenzothiazole (B37678) linked with different amines have been synthesized with the aim of enhancing their antibacterial potency. nih.gov Several of these acetamide derivatives exhibited significant antibacterial activity, comparable to the standard drug levofloxacin. nih.gov One particular molecule from this series demonstrated notable antibiofilm activity. nih.gov
The quaternization of chitosan (B1678972) to produce N-quaternized derivatives has been shown to be an effective strategy for enhancing its antimicrobial properties. nih.gov These derivatives exhibit excellent antimicrobial activity due to the permanent positive charge on the nitrogen atoms. nih.gov N-quaternized arylfuran chitosan-derivatives, for example, have demonstrated better antimicrobial activity compared to unmodified chitosan. nih.gov Furthermore, N,N,N-trimethyl chitosan (TMC) derivatives can act as antibacterial agents against both gram-positive and gram-negative bacteria. nih.gov
Naphthyridine derivatives represent another class of N-heterocyclic compounds with a wide spectrum of pharmacological activity, including antimicrobial properties. mdpi.com The first of these to be used clinically was nalidixic acid, which is effective for treating urinary tract infections caused by Gram-negative bacteria by inhibiting bacterial DNA gyrase. mdpi.com
Antioxidant Properties and Reactive Oxygen Species Scavenging
The antioxidant capabilities of N-hydroxyacetamide derivatives have been investigated through various in vitro assays. These studies often measure the compound's ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govmdpi.comresearchgate.netnih.gov
A study on N-(4-acetamidophenyl)-2-substituted phenoxy acetamide and acetate (B1210297) derivatives revealed that one compound, acetamidophenyl 2-phenoxyacetate, displayed marked free radical scavenging activity in the DPPH assay, with an IC50 value of 11.97±0.48µM. researchgate.net Another study on hydroxyacetamide derivatives found that one particular molecule exhibited the best free radical scavenging property in comparison to the standard ascorbic acid. researchgate.net
Acetohydroxamic acid has been shown to possess dose-dependent scavenging activities against both DPPH radicals and hydroxyl radicals. nih.gov The calculated IC50 of acetohydroxamic acid for DPPH radical scavenging activity was 34.86 μM, while for hydroxyl radical scavenging activity, it was 104.42 μM. nih.gov
In the context of inflammation, N-(2-hydroxy phenyl) acetamide has been shown to alter oxidative stress markers. nih.gov It is understood that excessive reactive oxygen species (ROS) can lead to cellular damage by oxidizing components like proteins, lipids, and nucleic acids, which contributes to inflammation. nih.govdovepress.com ROS can act as signaling molecules that regulate various kinases and transcription factors involved in the initiation and progression of inflammatory responses. nih.gov
Table 2: Antioxidant Activity of N-Hydroxyacetamide Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| Acetamidophenyl 2-phenoxyacetate | DPPH | 11.97 ± 0.48 | researchgate.net |
| Acetohydroxamic acid | DPPH | 34.86 | nih.gov |
| Acetohydroxamic acid | Hydroxyl Radical Scavenging | 104.42 | nih.gov |
Anti-inflammatory Modulatory Effects
Derivatives of N-hydroxyacetamide have been investigated for their potential to modulate inflammatory responses. Inflammation is a natural defense mechanism, but chronic inflammation can lead to significant health issues. nih.gov
One study focused on N-(2-hydroxy phenyl) acetamide and its anti-inflammatory activity in a rat model of adjuvant-induced arthritis. nih.gov The results indicated that this compound possesses promising anti-arthritic properties. nih.gov Treatment with N-(2-hydroxy phenyl) acetamide led to a reduction in the serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha. nih.gov
The anti-inflammatory effects of various compounds are often evaluated by their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.commdpi.com For example, a synthetic hydrangenol (B20845) derivative was found to downregulate nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in LPS-induced RAW264.7 macrophages. nih.gov Similarly, a study on diclofenac (B195802) N-derivatives showed that several compounds inhibited the inflammation process produced by LPS in murine macrophage-monocyte cells. mdpi.com
The compound 2-methoxy-4-vinylphenol, a natural anti-inflammatory agent, has been shown to reduce the production of LPS-induced NO and inducible nitric oxidase synthase (iNOS). nih.gov Its mechanism involves the activation of the Nrf2/ARE pathway, which enhances the expression of heme oxygenase-1 (HO-1), leading to the inhibition of iNOS. nih.gov
Antiglycation Activities
The ability of N-hydroxyacetamide derivatives to inhibit the formation of advanced glycation end-products (AGEs) has been a subject of preclinical research. Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, which can lead to the formation of AGEs. nih.gov The accumulation of AGEs is associated with various chronic diseases.
Acetohydroxamic acid has demonstrated promising antiglycation activities. nih.gov In bovine serum albumin/galactose models, acetohydroxamic acid at concentrations of 2.5 or 5 mM showed an ability to inhibit the formation of AGEs by lowering their fluorescent intensities and reducing the formation of Nε-(carboxymethyl)lysine. nih.gov
The evaluation of antiglycation activity is often performed using in vitro assays, such as the bovine serum albumin (BSA)-glucose or BSA-methylglyoxal (MGO) models. jppres.comnih.gov These assays measure the fluorescence of AGEs formed during the glycation process. nih.govnih.gov A variety of compounds, including polyphenols and N,N-diethylthiobarbiturate derivatives, have been shown to possess antiglycation properties. nih.govresearchgate.net For instance, the flavonoid baicalin (B1667713) was found to be a potent glycation inhibitor, with 90.4% inhibition at a concentration of 100 μg/mL. nih.gov Another study identified a hydroxy-substituted N,N-diethylthiobarbiturate derivative as the most active molecule in its library, with an IC50 of 61.16 ± 2.3 µM. researchgate.net
Table 3: Antiglycation Activity of Various Compounds
| Compound/Derivative | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| Palmatine | Glucose-BSA | 2.0 ± 0.25 | jppres.com |
| Aminoguanidine (Reference) | Glucose-BSA | 7.72 ± 0.86 | jppres.com |
| Glimepiride | Glucose-BSA | 7.78 ± 0.81 | jppres.com |
| Metformin | Glucose-BSA | 14.2 ± 0.98 | jppres.com |
| N,N-diethylthiobarbiturate derivative (Compound 4) | BSA Assay | 61.16 ± 2.3 | researchgate.net |
| Rutin (Reference) | BSA Assay | 294.5 ± 1.50 | researchgate.net |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Target Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). plos.org This method evaluates the binding compatibility and estimates the strength of the interaction, often expressed as a docking score or binding energy.
In practice, a molecular docking study for 2-(4-Acetamidophenyl)-N-hydroxyacetamide would involve preparing the 3D structure of the ligand and the target protein. For related hydroxamic acids, histone deacetylase 2 (HDAC2) has been identified as a target. nih.gov A docking protocol would place the ligand into the active site of the target protein and score the different binding poses based on factors like hydrogen bonds and electrostatic interactions. nih.gov For instance, studies on other acetamide (B32628) derivatives have successfully used docking to predict binding affinities with targets like the MAO-A enzyme. While no specific docking scores or binding interactions for this compound have been published, this methodology remains central to identifying its potential biological targets and mechanism of action.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide detailed insight into the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to observe the conformational changes of a ligand and its target receptor, offering a more dynamic and realistic view of the binding process than static docking. sigmaaldrich.com
An MD simulation of this compound complexed with a biological target would involve placing the docked system in a simulated physiological environment (including water and ions) and calculating the atomic trajectories over a set period, often nanoseconds to microseconds. nih.gov The results would reveal the stability of the ligand in the binding pocket, fluctuations in its conformation, and the persistence of key interactions. Such simulations have been used to assess the stability of complexes involving other inhibitors and proteins like BRD4, providing a theoretical basis for their mechanism of action. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. DFT can determine a wide range of characteristics, including optimized molecular geometry, the distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov
For a molecule like this compound, DFT calculations would provide valuable information on its intrinsic reactivity and stability. mdpi.com Researchers have applied DFT to other acetamide derivatives to optimize their structures and calculate geometrical parameters like bond lengths and angles. nih.gov Furthermore, DFT is used to compute global reactivity descriptors, which help in understanding a molecule's potential as an antioxidant or its role in chemical reactions. nih.gov Although specific DFT-calculated values for this compound are not available in the reviewed literature, this method is fundamental for characterizing its intrinsic chemical nature.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in early-stage drug discovery to filter out candidates with poor ADME profiles, thereby reducing the risk of late-stage failures. iapchem.org The models are built on data from large sets of known drugs and compounds.
ADME predictions for this compound would assess its drug-likeness based on various parameters. This includes compliance with established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability. Other predicted properties would cover absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., inhibition of Cytochrome P450 enzymes), and excretion. nih.govnih.gov
While specific predicted ADME data for this compound is not published, the table below provides a representative example of the parameters typically evaluated in such an in silico study.
| Property Category | Parameter | Predicted Value/Classification |
|---|---|---|
| Physicochemical Properties | Molecular Weight | 208.21 g/mol |
| LogP (Lipophilicity) | e.g., < 5 | |
| Hydrogen Bond Donors | e.g., ≤ 5 | |
| Hydrogen Bond Acceptors | e.g., ≤ 10 | |
| Absorption | Human Intestinal Absorption | e.g., High |
| Caco-2 Permeability | e.g., Low/High | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | e.g., Yes/No |
| Metabolism | CYP2D6 Inhibitor | e.g., No |
| CYP3A4 Inhibitor | e.g., No |
Future Perspectives and Research Gaps in 2 4 Acetamidophenyl N Hydroxyacetamide Research
Identification of Novel Biological Targets
A significant research gap exists in the comprehensive understanding of the biological targets of 2-(4-Acetamidophenyl)-N-hydroxyacetamide. Currently, its primary established mechanism of action is the inhibition of tyrosinase, an enzyme crucial for melanin (B1238610) synthesis. This property underpins its use as a skin-lightening agent in the treatment of hyperpigmentary disorders such as melasma. nih.govsaudijournals.comallucent.com The inhibition of tyrosinase can occur through various mechanisms, including competitive, uncompetitive, mixed-type, and noncompetitive inhibition, often involving chelation of the copper ions in the enzyme's active site. nih.govnih.gov
However, beyond tyrosinase, the broader biological activity profile of this compound remains largely uncharted. The presence of a hydroxamic acid moiety suggests the potential for other biological activities, as this functional group is a known zinc-binding motif present in various enzyme inhibitors. For instance, many histone deacetylase (HDAC) inhibitors feature a hydroxamic acid group. openaccessjournals.com Similarly, the acetamidophenyl scaffold is a core component of paracetamol, which is known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system. nih.govnih.govbioascent.comnih.gov
Despite these structural similarities, there is a lack of direct experimental evidence from biological activity screens or enzymatic assays to confirm whether this compound significantly inhibits HDACs or COXs. pharmacologyonline.orgnih.gov Future research should, therefore, focus on comprehensive screening of this compound against a wide panel of enzymes and receptors to identify novel biological targets. Techniques such as differential scanning fluorimetry, surface plasmon resonance, and broad-based enzymatic and cellular assays could be employed to uncover new therapeutic potentials. nih.gov
Table 1: Potential, but Unconfirmed, Biological Targets for this compound
| Target Class | Rationale for Investigation | Required Research |
| Histone Deacetylases (HDACs) | Presence of a hydroxamic acid moiety, a known zinc-binding group found in many HDAC inhibitors. | Direct enzymatic assays against various HDAC isoforms. |
| Cyclooxygenase (COX) Enzymes | Structural similarity to paracetamol (N-acetyl-p-aminophenol), a known COX inhibitor. | In vitro and in vivo assays to determine inhibitory activity against COX-1 and COX-2. |
Development of Multi-targeted and Hybrid Therapeutic Agents
The concept of multi-target drug design, which aims to create single molecules that can modulate multiple biological targets, is a promising strategy for treating complex multifactorial diseases. acs.orggoogle.comresearchgate.netgoogle.comnih.govchemicalbook.comnih.gov The scaffold of this compound, being derived from paracetamol, presents an interesting starting point for the development of such agents. researchgate.netrsc.org
Researchers have explored the development of hybrid molecules from paracetamol and other pharmacophores to create agents with combined activities. nih.gov For instance, hybrids of paracetamol have been synthesized to act as both anticancer and anti-inflammatory agents by targeting COX-2. saudijournals.comnih.govmdpi.com However, there is a notable absence of published research specifically detailing the use of this compound as a foundational scaffold for creating multi-targeted or hybrid therapeutic agents.
Future research could explore the design and synthesis of hybrid compounds that integrate the tyrosinase-inhibiting properties of Pidobenzone with other pharmacologically active moieties. For example, combining it with a potent antioxidant or an anti-inflammatory agent could lead to novel therapeutics for skin conditions that have both inflammatory and pigmentary components. The development of such multi-target ligands would require a deep understanding of the structure-activity relationships of the parent compound and the strategic selection of linker moieties to connect the different pharmacophoric elements without compromising their individual activities. researchgate.net
Advanced Chemical Synthesis and Derivatization Methodologies
The synthesis of N-hydroxyacetamides is a well-established area of organic chemistry, with various methods available for their preparation. nih.govgoogle.comcompbio.comlovelacebiomedical.orgnih.govnih.gov Generally, these syntheses involve the reaction of a carboxylic acid or its activated derivative (such as an acid chloride or ester) with hydroxylamine (B1172632) or a protected form of hydroxylamine. mdpi.comcompbio.com
While general synthetic routes for acetamide (B32628) and hydroxamic acid derivatives are known, specific, high-yield, and scalable methods for the synthesis of this compound and its derivatives are not extensively detailed in publicly available literature. The synthesis of related compounds, such as esters of N-(4'-hydroxyphenyl)acetamide, has been described, providing a foundational methodology. mdpi.com The synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide has also been reported, which could potentially be adapted. compbio.com
Future research in this area should focus on the development of more efficient and environmentally friendly synthetic methodologies. This could include the exploration of novel catalysts, flow chemistry techniques, and solid-phase synthesis approaches to streamline the production of this compound and its derivatives. nih.gov Furthermore, the development of diverse derivatization strategies would be crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies, which are essential for optimizing potency and selectivity towards identified biological targets.
Table 2: Common Strategies for the Synthesis of Hydroxamic Acids
| Starting Material | Reagents | Key Features |
| Carboxylic Acid | Activating agent (e.g., carbodiimide), Hydroxylamine | Direct conversion, often requires coupling agents. |
| Acyl Chloride | Hydroxylamine | Highly reactive, may not be suitable for complex molecules. |
| Ester | Hydroxylamine | Generally milder conditions than using acyl chlorides. |
Translational Research Opportunities and Preclinical Efficacy Studies
The most significant translational success of this compound (Pidobenzone) has been in the field of dermatology. Clinical studies have demonstrated its efficacy as a topical treatment for melasma and in combination with cryotherapy for solar lentigines. nih.govsaudijournals.comnih.gov Its mechanism in this context is attributed to its tyrosinase inhibitory activity, which reduces melanin production. allucent.com
Despite its clinical use in dermatology, there is a scarcity of publicly available, detailed preclinical data for Pidobenzone. Comprehensive preclinical studies are essential to fully characterize the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties of a compound. allucent.comnih.gov Such studies would provide a more complete understanding of its biological effects and potential for systemic applications.
Future translational research should aim to fill this gap by conducting thorough preclinical evaluations of this compound. This would involve in vivo studies in relevant animal models to assess its efficacy for other potential indications that may be uncovered through novel target identification. Furthermore, exploring different formulations and delivery systems could enhance its therapeutic potential, not only for topical applications but also for other routes of administration should systemic targets be identified. The investigation of its metabolites and their potential biological activities is another important area for future research.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Acetamidophenyl)-N-hydroxyacetamide, and how can purity be optimized?
The compound can be synthesized via coupling reactions using THP-protected hydroxylamine intermediates, followed by deprotection under acidic conditions. Purification typically involves flash chromatography (e.g., Isolute Flash Si II columns) or recrystallization from solvents like diethyl ether. For example, structurally similar hydroxyacetamide derivatives were synthesized with yields of 39–79% and characterized via melting point, NMR, and elemental analysis . To optimize purity, iterative recrystallization or gradient elution in chromatography is advised, particularly to remove acetamide-related impurities .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C-NMR : To confirm the presence of the acetamide group (δ ~2.1 ppm for CH3, δ ~168–170 ppm for carbonyl) and hydroxylamine protons (δ ~8–10 ppm, exchangeable).
- Elemental analysis : To validate empirical formulas (e.g., C, H, N, S content within ±0.4% of theoretical values) .
- Melting point determination : Consistency in melting range (e.g., 163–165°C for analogous compounds) indicates purity .
Q. How should researchers handle stability and storage of this compound?
Store at –20°C in anhydrous conditions to prevent hydrolysis of the hydroxamic acid group. Stability data for related hydroxyacetamides suggest a shelf life of ≥5 years when protected from light and moisture . For lab use, aliquot the compound under inert gas (N2/Ar) to minimize oxidative degradation.
Advanced Research Questions
Q. What computational strategies can predict the biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock 1.4.6) can model interactions with target proteins like histone deacetylases (HDACs). For instance, hydroxyacetamide derivatives showed strong binding to HDACs via zinc coordination, with binding energies comparable to reference inhibitors (–9.2 to –10.5 kcal/mol). Focus on optimizing substituents at the phenyl ring to enhance hydrophobic interactions .
Q. How can antiproliferative activity be evaluated in cancer cell lines, and what data contradictions may arise?
- Methodology : Test against HeLa (cervical) and MCF-7 (breast) cancer cells using MTT assays (IC50 calculations). For example, hydroxyacetamide analogs exhibited IC50 values of 2.5–15 μM, with selectivity indices >5 compared to normal cells .
- Data contradictions : Discrepancies in activity may arise from batch-specific purity variations or differences in cell line passage numbers. Validate results via orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .
Q. How can researchers resolve spectral data inconsistencies in structurally similar acetamide derivatives?
- NMR shifts : Variations in hydroxylamine proton signals (δ 8–10 ppm) may arise from solvent polarity or hydrogen bonding. Use deuterated DMSO for consistent observations .
- Elemental analysis : Deviations >0.4% suggest incomplete purification. Re-run chromatography with adjusted solvent ratios (e.g., hexane/EtOAc gradients) .
Q. What strategies mitigate byproduct formation during synthesis?
Key impurities include N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, a common side product from acetamide dimerization. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
